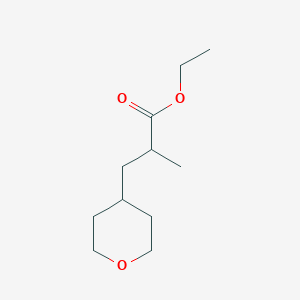
Ethyl 2-methyl-3-(oxan-4-yl)propanoate
説明
Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
In terms of pharmacokinetics, esters are usually rapidly hydrolyzed in the body into their corresponding alcohols and acids, which can then be further metabolized or excreted . The rate of this hydrolysis can be influenced by various factors, including the structure of the ester itself and the presence of esterase enzymes, which can vary between individuals and species .
The action environment, or the conditions under which the ester is administered, can also impact its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can influence the rate of ester hydrolysis .
生物活性
Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features a distinctive structure characterized by an ethyl ester group, a methyl substituent, and a tetrahydropyran ring. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors and influence signaling pathways, thereby affecting various biological processes.
Enzyme Interactions
The carboxylic acid group in related compounds has been shown to form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The tetrahydropyran ring may interact with hydrophobic pockets within proteins, further influencing their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have been evaluated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some research has pointed towards the anti-inflammatory potential of compounds containing similar functional groups. These compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- Neuroprotective Properties : There is emerging evidence that certain derivatives may possess neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
Research Findings and Case Studies
Several studies have investigated the biological activities associated with this compound or its analogs:
特性
IUPAC Name |
ethyl 2-methyl-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBWIZPUJXIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















